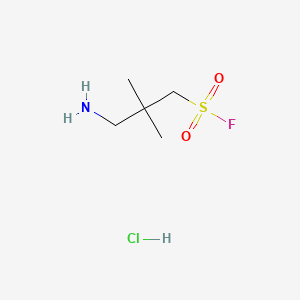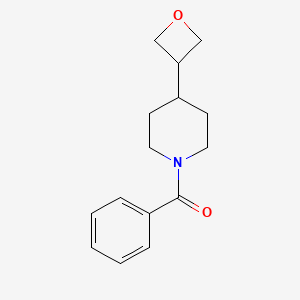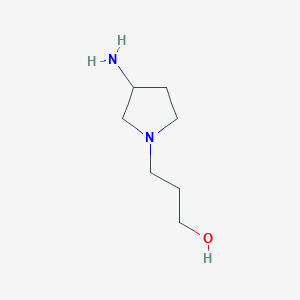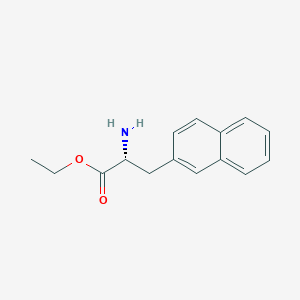
3-Amino-2,2-dimethylpropane-1-sulfonyl fluoride hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2,2-dimethylpropane-1-sulfonyl fluoride hydrochloride is a chemical compound with a unique structure that makes it valuable in various scientific research fields. It is characterized by the presence of an amino group, a sulfonyl fluoride group, and a hydrochloride salt, which contribute to its reactivity and solubility properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,2-dimethylpropane-1-sulfonyl fluoride hydrochloride typically involves multiple steps. One common method starts with the reaction of 2,2-dimethylpropane-1-sulfonyl chloride with ammonia to form 3-amino-2,2-dimethylpropane-1-sulfonamide. This intermediate is then treated with hydrogen fluoride to introduce the sulfonyl fluoride group, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-2,2-dimethylpropane-1-sulfonyl fluoride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis of the sulfonyl fluoride group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation of the amino group can lead to the formation of nitro or nitroso compounds.
Reduction Products: Reduction can yield primary amines or other reduced derivatives.
Applications De Recherche Scientifique
3-Amino-2,2-dimethylpropane-1-sulfonyl fluoride hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonyl fluoride derivatives.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-Amino-2,2-dimethylpropane-1-sulfonyl fluoride hydrochloride involves its interaction with molecular targets, such as enzymes and proteins. The sulfonyl fluoride group can form covalent bonds with active site residues, leading to enzyme inhibition. This interaction can disrupt normal biochemical pathways, making the compound useful in studying enzyme function and developing therapeutic agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-2,2-dimethylpropane-1-sulfonamide: Lacks the sulfonyl fluoride group but has similar structural features.
2,2-Dimethylpropane-1-sulfonyl chloride: Precursor in the synthesis of the target compound.
3-Amino-2,2-dimethylpropane-1-sulfonic acid: Hydrolysis product of the sulfonyl fluoride group.
Uniqueness
3-Amino-2,2-dimethylpropane-1-sulfonyl fluoride hydrochloride is unique due to the presence of both the sulfonyl fluoride and amino groups, which confer distinct reactivity and biological activity. Its ability to form covalent bonds with enzymes makes it a valuable tool in biochemical research and drug development.
Propriétés
Numéro CAS |
2870667-49-3 |
|---|---|
Formule moléculaire |
C5H13ClFNO2S |
Poids moléculaire |
205.68 g/mol |
Nom IUPAC |
3-amino-2,2-dimethylpropane-1-sulfonyl fluoride;hydrochloride |
InChI |
InChI=1S/C5H12FNO2S.ClH/c1-5(2,3-7)4-10(6,8)9;/h3-4,7H2,1-2H3;1H |
Clé InChI |
JZUOAVXJYFNHHY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CN)CS(=O)(=O)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Butyl 2-[(5,6-dibromopyridin-2-yl)sulfanyl]acetate](/img/structure/B13465603.png)

![2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl}acetic acid](/img/structure/B13465611.png)

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)tricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-8-one](/img/structure/B13465625.png)


![1-{[4-(cyanomethyl)phenyl]sulfanyl}-N,N-dimethylformamide](/img/structure/B13465638.png)
![5lambda6-Thiaspiro[2.4]heptane-5,5,7-trione](/img/structure/B13465655.png)



![1-[(Tert-butoxy)carbonyl]-3-cyclopentylpyrrolidine-3-carboxylic acid](/img/structure/B13465694.png)
